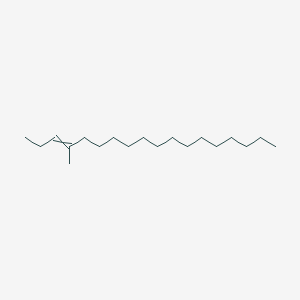
4-Methyloctadec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyloctadec-3-ene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond between the third and fourth carbon atoms and a methyl group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctadec-3-ene can be achieved through several methods. One common approach involves the reduction of 4-methyloctadec-3-yne using hydrogen in the presence of a palladium catalyst. Another method includes the use of Grignard reagents, where 4-methyl-1-bromooctadecane is reacted with magnesium in dry ether to form the corresponding Grignard reagent, which is then treated with a suitable electrophile to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyloctadec-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alkanes.
Substitution: It can undergo substitution reactions where the double bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: 4-Methyloctadecan-3-ol, 4-Methyloctadecanal, 4-Methyloctadecanoic acid.
Reduction: 4-Methyloctadecane.
Substitution: 4-Bromo-4-methyloctadecane, 4-Chloro-4-methyloctadecane.
Aplicaciones Científicas De Investigación
4-Methyloctadec-3-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of complex organic compounds
Mecanismo De Acción
The mechanism of action of 4-Methyloctadec-3-ene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, influencing cellular signaling and metabolic processes. The double bond in its structure allows it to participate in addition reactions, forming new compounds that can modulate biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyloctadec-7-ene
- 14-Methyloctadec-1-ene
- 6-Methyloctadec-2-one
Comparison
4-Methyloctadec-3-ene is unique due to the position of its double bond and methyl group, which confer distinct reactivity and physical properties. Compared to 2-Methyloctadec-7-ene and 14-Methyloctadec-1-ene, it has different steric and electronic effects, influencing its behavior in chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of more complex molecules .
Propiedades
Número CAS |
495397-60-9 |
|---|---|
Fórmula molecular |
C19H38 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
4-methyloctadec-3-ene |
InChI |
InChI=1S/C19H38/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3)17-5-2/h17H,4-16,18H2,1-3H3 |
Clave InChI |
OKFARPKORSESQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(=CCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
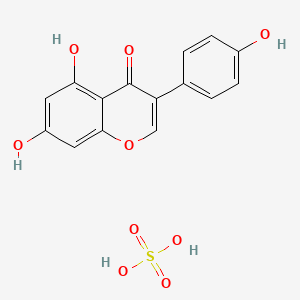
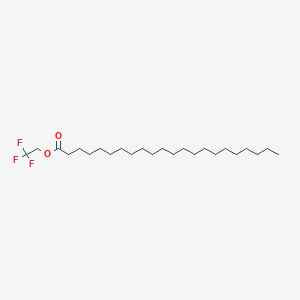
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
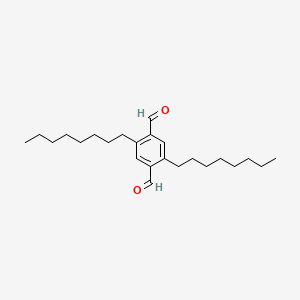
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
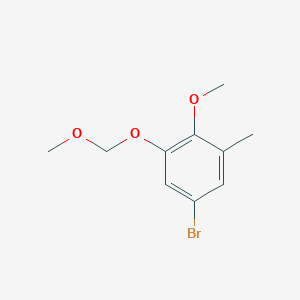
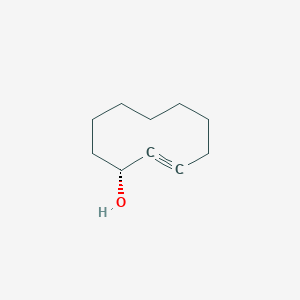
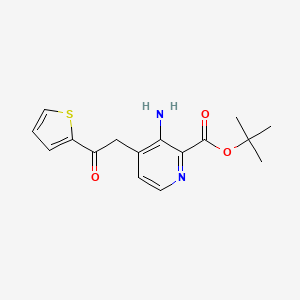
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

